molecular formula C11H15NO4S2 B4815558 ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4815558
M. Wt: 289.4 g/mol
InChI Key: NRDNYMGNGMMAFS-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-bromoacetate with potassium thiocyanate to form ethyl 2-thiocyanatoacetate. This intermediate is then reacted with 2-amino-4-methylthiazole under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and require controlled temperatures to ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or thioester groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring and the ester groups play a crucial role in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate
  • Mthis compound
  • Ethyl 2-[(2-methoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific ester and thioester functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c1-4-15-8(13)6-17-11-12-7(3)9(18-11)10(14)16-5-2/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDNYMGNGMMAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=C(S1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-methyl-1,3-thiazole-5-carboxylate

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